molecular formula C17H18O9 B1678304 Psoralenoside CAS No. 905954-17-8

Psoralenoside

Cat. No. B1678304
M. Wt: 366.3 g/mol
InChI Key: XRLPSAYLYDMYGX-UETKAVOHSA-N
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Description

Psoralen is the principal bioactive component in the dried fruits of Cullen corylifolium (L.) Medik (syn. Psoralea corylifolia L), termed “Buguzhi” in traditional Chinese medicine (TCM) . It has been known for a wide spectrum of biological activities, spanning from cytotoxic, photosensitizing, insecticidal, antibacterial to antifungal effect .


Synthesis Analysis

The synthesis of psoralen and its derivatives involves a commercial starting material and simple condensation . The synthesis can be categorized into two parts: (i) the preparation of the tricyclic ring system from resorcinol, (ii) the exocyclic modification of the intact ring system .


Molecular Structure Analysis

Psoralenoside is a linear three-ring heterocyclic compound . It consists of a furan ring fused to a coumarin moiety . The molecular formula of Psoralenoside is C17H18O9 .


Chemical Reactions Analysis

Psoralen derivatives are known for their unique phototoxicity . The type of substituents dramatically impacts the activity . For instance, the 4-bromobenzyl amide derivative exhibits high dark cytotoxicity .


Physical And Chemical Properties Analysis

Psoralenoside has a molecular weight of 366.3 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9 . It also has a Rotatable Bond Count of 5 .

Scientific Research Applications

Pharmacokinetic Properties and Metabolic Pathways

A study developed a rapid, sensitive, and selective ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Psoralenoside, Isopsoralenoside, Psoralen, and Isopsoralen in biological samples. This method facilitated the investigation of the pharmacokinetic behavior of these compounds from Psoralea corylifolia extract and their metabolic pathways. The results indicated significant in vivo biotransformation between Psoralenoside and Psoralen or Isopsoralenoside and Isopsoralen, with intestinal bacteria playing a crucial role in pharmacological effects through de-glucosylation metabolism (Wang et al., 2014).

Potential Therapeutic Applications

  • Osteoporosis and Tumors: Recent studies have shown that Psoralen, a related compound, exhibits anti-osteoporotic effects by regulating differentiation or activation of osteoblasts/osteoclasts/chondrocytes through involvement in multiple molecular mechanisms. Additionally, Psoralen's antitumor properties are associated with the induction of ER stress-related cell death and inhibition of mechanisms that overcome multidrug resistance (Ren et al., 2020).
  • Cartilaginous Cellular Functions: Another study focused on Psoralen's effects on rat chondrocytes in vitro, demonstrating that it promotes cartilaginous extracellular matrix synthesis and increases gene expression related to cartilage health. This suggests Psoralen as a beneficial component for activating cartilaginous cellular functions (Xu et al., 2015).

Photobiological Effects and Mechanisms

  • Mutagenesis and Carcinogenic Potential: The mutagenic and carcinogenic potentials of Psoralen photoadducts have been investigated, highlighting the importance of understanding psoralen-induced phototoxicity and mutagenesis in therapeutic contexts (Gunther et al., 1995).
  • Spindle Formation in Cell Division: Research has also explored the role of Psoralens in spindle formation during cell division, indicating an RNA-mediated mechanism independent of DNA interaction. This provides insights into the broader cellular effects of Psoralens beyond their nucleic acid binding properties (Peterson & Berns, 1978).

Safety And Hazards

Psoralenoside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes . It is also toxic and can cause serious damage to health by prolonged exposure .

Future Directions

Psoralen derivatives have wide biomedical application and are used in pharmaceuticals, health, and body-care products . The successful synthesis of the compound could encourage future development of psoralen as a template for modification or derivatization to obtain more potent therapeutic agents . Novel psoralen derivatives have shown promising anti-breast cancer activity both in the presence and the absence of UVA irradiation .

properties

IUPAC Name

(Z)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1-/t12-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLPSAYLYDMYGX-UETKAVOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC2=CC(=C(C=C21)/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Psoralenoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
CF Qiao, QB Han, SF Mo, JZ Song, LJ Xu… - Chemical and …, 2006 - jstage.jst.go.jp
Fig. 1. The HPLC-ESI-MS Spectra of Compounds 1 and 2 tailed analyses of their NMR spectra. The 1H-and 13C-NMR spectra of 1 exhibited two groups of signals consistent with the …
Number of citations: 60 www.jstage.jst.go.jp
YF Wang, YN Liu, W Xiong, DM Yan, Y Zhu… - Journal of …, 2014 - Elsevier
… In 2006, two new benzofuran glycosides named as psoralenoside (PO) and isopsoralenoside (IPO) were first isolated from Psoralea corylifolia L. and identified to be the glycosides of P …
Number of citations: 73 www.sciencedirect.com
Y Gao, MM Wei, SY Wu, Z Yuan, SY Wang… - Zhongguo Zhong yao …, 2021 - europepmc.org
Coumarins are the main active components in Psoraleae Fructus. To study the multi-component pharmacokinetics of Psoraleae Fructus, this study established a sensitive and rapid ultra…
Number of citations: 1 europepmc.org
A Yang, J Chen, Y Ma, L Wang, Y Fan, X He - Journal of Pharmaceutical …, 2017 - Elsevier
Psoralen and isopsoralen are found in many fruits, vegetables and traditional Chinese medicines (TCM), such as Ficus carica L., Celery, Fructus Psoraleae etc. Modern …
Number of citations: 17 www.sciencedirect.com
YF Wang, B Wu, J Yang, LM Hu, YF Su, XM Gao - Chromatographia, 2009 - Springer
The objective of this study was to develop a simple, efficient and reliable method for routine quantitative analysis for Psoralea corylifolia L. An ultra performance liquid chromatography …
Number of citations: 38 link.springer.com
ZC He, QX Xu, XW Yang, ZJ Wang, W Xu - Fitoterapia, 2021 - Elsevier
… Due to all benzofuranoside esters (1–6, 14) were derivatives of psoralenoside and isopsoralenoside, … However, the biogenesis progresses of psoralenoside, isopsoralenoside and …
Number of citations: 4 www.sciencedirect.com
B Mohammadparast, AR Rustaiee, M Rasouli… - Pharmaceutical …, 2015 - Taylor & Francis
Context: Psoralea corylifolia L. (Fabacese) is rich source of bioactive compounds, which endows the plant with immense value for its use in pharmaceuticals, health, and body-care …
Number of citations: 21 www.tandfonline.com
B Koul, P Taak, A Kumar, A Kumar, I Sanyal - Journal of …, 2019 - Elsevier
Ethnopharmacological relevance The genus Psoralea (Fabaceae) harbours 105 accepted species that are extensively used by local peoples and medicinal practitioners of China, India…
Number of citations: 56 www.sciencedirect.com
XW Yang, ZC He, LH Chen, QX Xu… - Zhongguo Zhong yao za …, 2022 - europepmc.org
Absorption is crucial to the resultant efficacy of oral drugs where the intestinal bacteria flora functions as one of the first-pass effects. The present study investigated the biotransformation …
Number of citations: 1 europepmc.org
J Yang, J Yang, J Du, Y Feng, X Chai, M Xiao… - journal of food and drug …, 2018 - Elsevier
… In addition, we found that (iso)psoralenoside in the powder … transformation between (iso)psoralenoside and (iso)psoralen … of (iso)psoralenoside under the different conditions, such as …
Number of citations: 18 www.sciencedirect.com

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